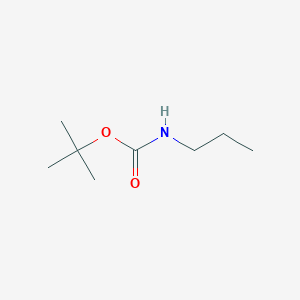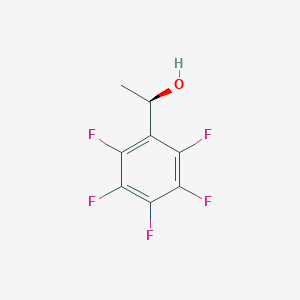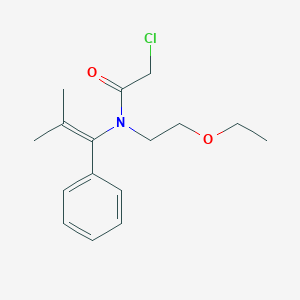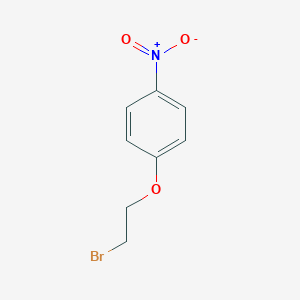![molecular formula C12H10N2 B022240 3-Methyl-9H-pyrido[2,3-b]indole CAS No. 76162-60-2](/img/structure/B22240.png)
3-Methyl-9H-pyrido[2,3-b]indole
Übersicht
Beschreibung
“3-Methyl-9H-pyrido[2,3-b]indole” is a derivative of the indole nucleus, which is an important element of many natural and synthetic molecules with significant biological activity . The indole nucleus is a key pharmacophore present in a large number of natural tricyclic alkaloids .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro-9H-pyrido[2,3-b]indole derivatives was carried out in one pot, by condensation of tryptamin with cycloalkanones in the presence of a polyphosphate ester as the catalyst . A mild and efficient two-step synthesis of 3-substituted β-carbolinone derivatives from 3-substituted β-carboline in good yields is also described .Molecular Structure Analysis
The molecular structure of “3-Methyl-9H-pyrido[2,3-b]indole” can be found in various databases such as PubChem and NIST Chemistry WebBook .Chemical Reactions Analysis
“3-Methyl-9H-pyrido[2,3-b]indole” can undergo various chemical reactions. For instance, it can be activated to mutagenic metabolites by cytochrome P450-mediated N-oxidation to the corresponding N2-OH derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-9H-pyrido[2,3-b]indole” can be found in various databases such as PubChem .Wissenschaftliche Forschungsanwendungen
Mutagenicity and Carcinogenicity:
- MeAalphaC and its derivatives have been identified as effective inhibitors of sister chromatid exchanges in human cells, suggesting mutagenic activity (Tada, Saeki, & Oikawa, 1983) (Tada, Saeki, & Oikawa, 1983).
- It shows mutagenic activity against Salmonella typhimurium, indicating potential carcinogenicity in animals (Matsumoto, Yoshida, Tomita, & Matsushita, 1979) (Matsumoto, Yoshida, Tomita, & Matsushita, 1979).
- Its metabolite, N-OH-MeAalphaC, also shows strong mutagenicity in bacterial strains expressing human enzymes (Glatt, Pabel, Meinl, Frederiksen, Frandsen, & Muckel, 2003) (Glatt et al., 2003).
Corrosion Inhibition:
- Derivatives of 9H-pyrido[3,4-b]indole, such as norharmane and harmane, are effective in inhibiting C38 steel corrosion in hydrochloric solution (Lebrini, Robert, & Roos, 2013) (Lebrini, Robert, & Roos, 2013).
Medical Research and Potential Therapeutics:
- Certain derivatives of 9H-pyrido[3,4-b]indole show promising antidiabetic activity in animal models (Choudhary, Kohli, Kumar, & Joshi, 2011) (Choudhary, Kohli, Kumar, & Joshi, 2011).
- Other derivatives exhibit antifilarial activity against specific parasites, indicating potential in antifilarial chemotherapy (Srivastava, Agarwal, Chauhan, Agarwal, Bhaduri, Singh, Fatima, & Chatterjee, 1999) (Srivastava et al., 1999).
Analytical Chemistry:
- β-Carboline alkaloids, related to 3-Methyl-9H-pyrido[2,3-b]indole, serve as matrices for mass spectrometry in the analysis of proteins and oligosaccharides (Nonami, Fukui, & Erra-Balsells, 1997) (Nonami, Fukui, & Erra-Balsells, 1997).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-9H-pyrido[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-6-10-9-4-2-3-5-11(9)14-12(10)13-7-8/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCHBHJWVHWOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC3=CC=CC=C32)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503855 | |
| Record name | 3-Methyl-9H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-9H-pyrido[2,3-b]indole | |
CAS RN |
76162-60-2 | |
| Record name | 3-Methyl-9H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



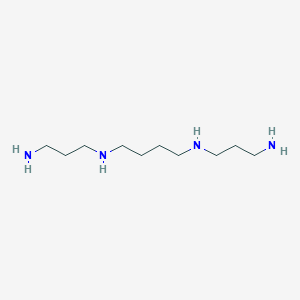
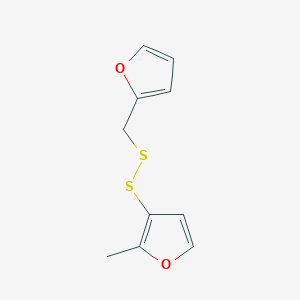
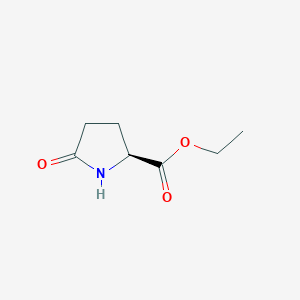
![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)
![5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide](/img/structure/B22172.png)
![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)
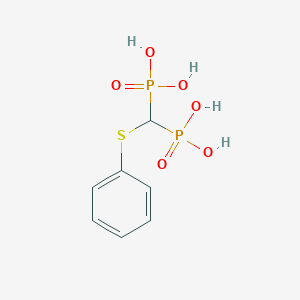
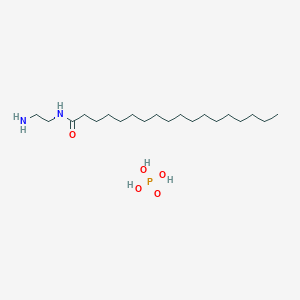

![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)
